molecular formula C14H11IS2 B3327027 Benzyl 4-iodobenzene-1-carbodithioate CAS No. 305378-90-9

Benzyl 4-iodobenzene-1-carbodithioate

Cat. No.: B3327027
CAS No.: 305378-90-9
M. Wt: 370.3 g/mol
InChI Key: QVCOSUVKAMEUDO-UHFFFAOYSA-N
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Description

Benzyl 4-iodobenzene-1-carbodithioate is a chemical compound known for its unique structure and reactivity It consists of a benzyl group attached to a 4-iodobenzene ring, which is further connected to a carbodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-iodobenzene-1-carbodithioate typically involves the reaction of 4-iodobenzenethiol with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The carbodithioate group can participate in redox reactions, leading to the formation of various sulfur-containing products.

    Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions such as the Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.

Major Products:

    Substitution Products: Various substituted benzyl carbodithioates.

    Oxidation Products: Sulfoxides and sulfones.

    Coupling Products: Biaryl compounds and other complex organic molecules.

Scientific Research Applications

Benzyl 4-iodobenzene-1-carbodithioate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science: Potential use in the development of new materials with unique electronic or optical properties.

    Biological Studies: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicinal Chemistry: Explored for its potential use in drug development, particularly in the design of molecules with anticancer or antimicrobial properties.

Mechanism of Action

The mechanism of action of Benzyl 4-iodobenzene-1-carbodithioate largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In redox reactions, the carbodithioate group can undergo oxidation or reduction, leading to the formation of various sulfur-containing species. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

  • Benzyl 4-bromobenzene-1-carbodithioate
  • Benzyl 4-chlorobenzene-1-carbodithioate
  • Benzyl 4-fluorobenzene-1-carbodithioate

Comparison: Benzyl 4-iodobenzene-1-carbodithioate is unique due to the presence of the iodine atom, which makes it more reactive in substitution and coupling reactions compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and lower bond dissociation energy contribute to its higher reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

benzyl 4-iodobenzenecarbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IS2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCOSUVKAMEUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(=S)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704818
Record name Benzyl 4-iodobenzene-1-carbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305378-90-9
Record name Benzyl 4-iodobenzene-1-carbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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